N,N-diethyl-5-nitropyridin-2-amine
Overview
Description
Synthesis Analysis
The synthesis of N,N-diethyl-5-nitropyridin-2-amine and related nitropyridines involves reactions of pyridine and substituted pyridines with nitrous compounds, leading to various nitropyridinium ions. These ions can then undergo further reactions to yield a range of nitropyridines. For instance, reaction mechanisms not based on electrophilic aromatic substitution but on nitro group migration have been explored, offering pathways to synthesize 2-substituted-5-nitropyridines with high regioselectivity and yields (Bakke, 2004).
Molecular Structure Analysis
Crystal engineering studies have provided insights into the noncentrosymmetric structures based on 2-amino-5-nitropyridine and related assemblies, highlighting the importance of herringbone motifs in forming noncentrosymmetric structures (Fur et al., 1996). These molecular and crystal structure analyses are fundamental for understanding the physical and chemical properties of N,N-diethyl-5-nitropyridin-2-amine.
Chemical Reactions and Properties
The chemical reactivity of N,N-diethyl-5-nitropyridin-2-amine is highlighted by its involvement in various substitution reactions, demonstrating its versatility as a precursor for the synthesis of a wide range of derivatives. For example, reactions with ammonia and amines have been used to substitute the nitro group, leading to the formation of alkylamino nitropyridines with high selectivity and yields (Bakke & Svensen, 2001).
Physical Properties Analysis
The physical properties of N,N-diethyl-5-nitropyridin-2-amine and its derivatives are closely linked to their molecular and crystal structures. Studies involving vibrational spectroscopy and quantum chemical calculations have been conducted to elucidate the structural characteristics and their impact on physical properties (Bryndal et al., 2012).
Chemical Properties Analysis
The chemical properties of N,N-diethyl-5-nitropyridin-2-amine are defined by its reactivity in various chemical contexts, such as in electrochemical C-H amination processes. These processes facilitate the synthesis of aromatic primary amines, showcasing the compound's utility in organic synthesis (Morofuji, Shimizu, & Yoshida, 2013).
Scientific Research Applications
Fluorescent Probes for Metal Ion Detection
N,N-diethyl-5-nitropyridin-2-amine has been used in the development of fluorescent compounds for detecting metal ions. Research by Singh et al. (2020) elaborates on two such compounds that enhance fluorescence upon interacting with Fe3+ ions and exhibit varied responses to Hg2+ ions. This application is significant for the detection and estimation of trace metal ions in water and biological systems (Singh, Thakur, Raj, & Pandey, 2020).
Crystal Engineering in Noncentrosymmetric Structures
N,N-diethyl-5-nitropyridin-2-amine plays a role in the formation of noncentrosymmetric crystals. Fur et al. (1996) discuss the use of this compound in creating crystals with specific symmetries, beneficial for materials science and engineering (Fur, Bagieu-Beucher, Masse, Nicoud, & Lévy, 1996).
Electrochemical Applications
In electrochemical research, N,N-diethyl-5-nitropyridin-2-amine is utilized for studying the oxidation of amines. Sato et al. (2018) demonstrate the use of this compound in electrochemical sensors for detecting amine compounds, which is vital in various analytical applications (Sato, Ono, Sasano, Sato, Kumano, Yoshida, Dairaku, Iwabuchi, & Kashiwagi, 2018).
Organic Semiconductor Research
N,N-diethyl-5-nitropyridin-2-amine is also important in the development of organic semiconductors. Uzun et al. (2021) explored its use in organic light-emitting diodes (OLEDs), analyzing the impact of molecular structure on opto-electronic properties, which is critical for improving OLED technology (Uzun, Sayın, Tamer, & Çevik, 2021).
properties
IUPAC Name |
N,N-diethyl-5-nitropyridin-2-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2/c1-3-11(4-2)9-6-5-8(7-10-9)12(13)14/h5-7H,3-4H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEVOYBLZTDQXSO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=NC=C(C=C1)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-diethyl-5-nitropyridin-2-amine |
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